molecular formula C10H17N3O5S3 B194973 N-Desethyl brinzolamide CAS No. 404034-55-5

N-Desethyl brinzolamide

Cat. No. B194973
M. Wt: 355.5 g/mol
InChI Key: MVBJPOIMDXIBKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide . It inhibits CAII and CAIV activities . Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .


Chemical Reactions Analysis

Brinzolamide is eliminated predominantly in the urine as unchanged drug. N-Desethyl brinzolamide is also found in the urine along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites .


Physical And Chemical Properties Analysis

Brinzolamide, the parent compound of N-Desethyl brinzolamide, is a nonbacteriostatic, heterocyclic thienothiazine-sulfonamide derivative with higher lipophilicity and lower aqueous solubility than dorzolamide or acetazolamide at physiological pH .

Scientific Research Applications

Pharmacology and Treatment Use

N-Desethyl brinzolamide, as part of its parent compound brinzolamide, is primarily recognized for its role in the treatment of open-angle glaucoma and ocular hypertension. Its pharmacological action is characterized as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II). This inhibition leads to a decrease in the formation of aqueous humor in the eye, thereby reducing intraocular pressure (IOP) (Iester, 2008).

Ocular Hemodynamics

Studies on brinzolamide have also explored its effects on ocular hemodynamics. It's suggested that carbonic anhydrase inhibitors like brinzolamide could potentially induce metabolic acidosis, leading to vasodilation and improved blood flow. This might be particularly relevant in types of glaucoma where vascular dysregulation is a factor (Kaup et al., 2004).

Formulation Optimization

Recent research has focused on optimizing brinzolamide formulations for better therapeutic efficacy. Studies include the development of brinzolamide-loaded microemulsions and in situ gelling nanoemulsion formulations. These advanced formulations aim to improve the drug's solubility, bioavailability, and patient compliance (Gohil et al., 2020); (Bhalerao et al., 2019).

In Vivo and In Vitro Evaluations

In vivo and in vitro studies are crucial for understanding the efficacy and safety of brinzolamide. These studies provide insights into the drug's pharmacodynamics and pharmacokinetics, helping to determine optimal dosing and administration routes (Naageshwaran et al., 2020); (Wang et al., 2004).

Safety And Hazards

N-Desethyl brinzolamide is for research use and not for human or veterinary diagnostic or therapeutic use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of N-Desethyl brinzolamide, as well as exploring its potential therapeutic applications.

properties

IUPAC Name

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434352
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyl brinzolamide

CAS RN

404034-55-5
Record name N-Desethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Desethyl brinzolamide
Reactant of Route 2
N-Desethyl brinzolamide
Reactant of Route 3
N-Desethyl brinzolamide
Reactant of Route 4
N-Desethyl brinzolamide
Reactant of Route 5
N-Desethyl brinzolamide
Reactant of Route 6
N-Desethyl brinzolamide

Citations

For This Compound
12
Citations
R Hall, G Havner, J Baker, G Stafford… - Analytical profiles of …, 1999 - Elsevier
… The major degradation products observed in heat studies were the S isomer and N-desethyl brinzolamide (also observed as a major metabolite). While racemization rate is essentially …
Number of citations: 11 www.sciencedirect.com
L DeSantis - Survey of ophthalmology, 2000 - Elsevier
… -brinzolamide, and N-desethyl-brinzolamide, appear to bind … is metabolized to N-desethyl-brinzolamide and O-desmethyl-… shown that brinzolamide and N-desethyl-brinzolamide are at …
Number of citations: 137 www.sciencedirect.com
N Shoji - Expert Review of Ophthalmology, 2007 - Taylor & Francis
… In cynomolgus monkeys, N-desethyl-brinzolamide and O-desmethyl-brinzolamide are found in whole blood after topical brinzolamide dosing. In humans, N-desethyl-brinzolamide …
Number of citations: 5 www.tandfonline.com
JD Croxtall, LJ Scott - Drugs & aging, 2009 - Springer
… [20,24] N-desethyl brinzolamide is a major active metabolite that as a result of its binding … is accounted for as metabolites, with N-desethyl brinzolamide forming the main component.[24] …
Number of citations: 13 link.springer.com
SK Chew, SE Skalicky, I Goldberg - Expert Opinion on …, 2014 - Taylor & Francis
… Its metabolite, N-desethyl brinzolamide binds to CA-I and also accumulates in erythrocytes Citation[48]. In humans, unchanged brinzolamide and N-desethyl brinzolamide are excreted …
Number of citations: 6 www.tandfonline.com
RS Cvetkovic, CM Perry - Drugs & aging, 2003 - Springer
… Substantial concentrations of N-desethyl-brinzolamide were detected in human whole blood but not in plasma after both topical and oral administration in clinical trials.[14] This …
Number of citations: 68 link.springer.com
A Pokrywka, M Skrzypiec‐Spring… - Drug Testing and …, 2021 - Wiley Online Library
… In humans, the metabolite N-desethyl brinzolamide is formed, which also binds to CA and … N-Desethyl brinzolamide is also found in the urine along with lower concentrations of N-…
JM Prieto-Garcia, L Graham, O Alkhabbaz… - Plants, 2023 - mdpi.com
… The main metabolite of brinzolamide is N-desethyl-brinzolamide, which is an … of N-desethyl-brinzolamide will occur, reducing the effect. However, eliminated N-desethyl-brinzolamide …
Number of citations: 3 www.mdpi.com
SVPN America - 2018 - classic.clinicaltrials.gov
1 TITLE PAGE Clinical Study Protocol Brinzolamide 1% Ophthalmic Suspension Protocol S0883 Page 1 Brinzolamide 1% Ophthalmic Suspension Study S0883 Valeant Research & …
Number of citations: 0 classic.clinicaltrials.gov
VP Costa, A Harris, E Stefánsson, J Flammer… - Progress in retinal and …, 2003 - Elsevier
Based on the body of evidence implicating ocular blood flow disturbances in the pathogenesis of glaucoma, there is great interest in the investigation of the effects of antiglaucoma …
Number of citations: 171 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.